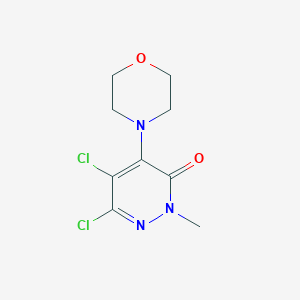![molecular formula C16H14ClNO2 B14593782 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione CAS No. 60955-65-9](/img/structure/B14593782.png)
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound features a chlorophenyl group and a dimethylaminophenyl group attached to an ethane-1,2-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-(dimethylamino)benzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with ethane-1,2-dione under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Lewis acids like aluminum chloride (AlCl3) for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione: Lacks the dimethylamino group.
1-(4-Methylphenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione is unique due to the presence of both a chlorophenyl and a dimethylaminophenyl group, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
60955-65-9 |
|---|---|
Molekularformel |
C16H14ClNO2 |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C16H14ClNO2/c1-18(2)14-9-5-12(6-10-14)16(20)15(19)11-3-7-13(17)8-4-11/h3-10H,1-2H3 |
InChI-Schlüssel |
JIDZPVZFPBCLSP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)

![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)


![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)



![2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14593766.png)


![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
